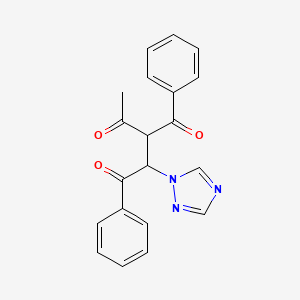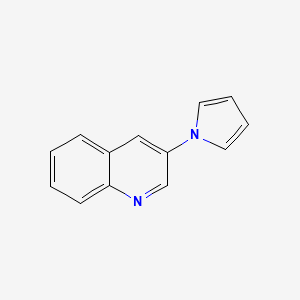
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C14H13FOS It is characterized by the presence of both ethoxy and fluorophenyl groups attached to a sulfane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-ethoxyphenyl and 4-fluorophenyl derivatives with a sulfur source. One common method involves the use of thiol or disulfide compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the sulfane bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane to thiols or other reduced sulfur compounds using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(4-fluorophenyl)sulfane
- (4-Ethoxyphenyl)(4-chlorophenyl)sulfane
- (4-Ethoxyphenyl)(4-bromophenyl)sulfane
Uniqueness
(4-Ethoxyphenyl)(4-fluorophenyl)sulfane is unique due to the combination of ethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13FOS |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-ethoxy-4-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H13FOS/c1-2-16-12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,2H2,1H3 |
InChI Key |
KEQONMKQIZTDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


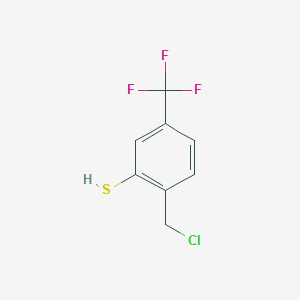

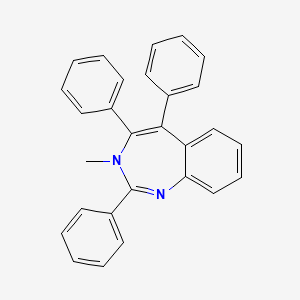

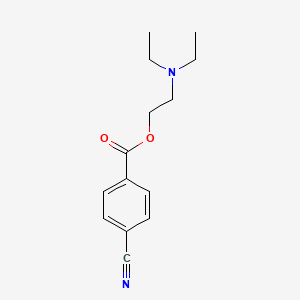
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)



